ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate
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Overview
Description
Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Mechanism of Action
Target of Action
Pyrazoline derivatives, which share a similar structure, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound could interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Pyrazoline derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some pyrazoline derivatives have been found to inhibit enzymes, disrupt metabolic pathways, or modulate receptor activity .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazoline derivatives, it is likely that multiple pathways could be affected .
Result of Action
Based on the reported activities of similar compounds, it could potentially lead to changes in cellular processes, enzyme activities, and receptor signaling .
Biochemical Analysis
Biochemical Properties
Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is known to exhibit tautomerism, a phenomenon that may influence its reactivity . This property could potentially impact the synthetic strategies where this compound takes part, as well as the biological activities of targets bearing this moiety
Cellular Effects
Compounds with similar structures have been shown to have diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Molecular Mechanism
It is known that the structure of pyrazoles can influence their reactivity, which in turn can impact their biological activities
Dosage Effects in Animal Models
It has been reported that similar pyrazole-bearing compounds were safe and well tolerated by mice when treated with certain dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl nicotinate with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the pyridine ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Chemistry: In chemistry, ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it suitable for applications in electronics and photonics .
Comparison with Similar Compounds
- Ethyl 6-(1H-pyrazol-1-yl)nicotinate
- 1H-pyrazolo[3,4-b]pyridine derivatives
- Pyrazoloquinolines
Comparison: Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 6-pyrazol-1-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-5-10(12-8-9)14-7-3-6-13-14/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYRMRNSBBYZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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